molecular formula C14H26OSi2 B14581584 Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane CAS No. 61245-05-4

Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane

Cat. No.: B14581584
CAS No.: 61245-05-4
M. Wt: 266.53 g/mol
InChI Key: BJZLUHGSBYFDFH-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of a methoxy group, dimethyl groups, a phenyl group, and a trimethylsilyl group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane typically involves the reaction of a phenyl-substituted silane with a trimethylsilylating agent. One common method is the hydrosilylation of a vinylsilane with a trimethylsilyl-substituted silane under the influence of a platinum catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These methods ensure high yields and purity of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.

    Industry: The compound is used in the production of silicone-based materials, which are essential in various industrial applications.

Mechanism of Action

The mechanism by which Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The methoxy and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A commonly used silylating agent.

    Phenyltrimethylsilane: Similar in structure but lacks the methoxy group.

    Dimethylphenylsilane: Similar but lacks the trimethylsilyl group.

Uniqueness

Methoxy(dimethyl)[2-phenyl-1-(trimethylsilyl)ethyl]silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.

Properties

CAS No.

61245-05-4

Molecular Formula

C14H26OSi2

Molecular Weight

266.53 g/mol

IUPAC Name

methoxy-dimethyl-(2-phenyl-1-trimethylsilylethyl)silane

InChI

InChI=1S/C14H26OSi2/c1-15-17(5,6)14(16(2,3)4)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3

InChI Key

BJZLUHGSBYFDFH-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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